3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is conducive to further functionalization, allowing for the creation of compounds with potential pharmacological properties .
Development of Anticancer Agents
This compound has been utilized in the design and synthesis of molecules with anticancer activity. The pyrrolopyridine core is often found in compounds that exhibit inhibitory effects on certain cancer cell lines, making it a valuable scaffold in medicinal chemistry .
Neurological Disease Research
Derivatives of pyrrolopyridine, including 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine , have shown promise in the treatment of neurological diseases. They have been studied for their potential use in modulating neurological pathways and treating conditions such as Alzheimer’s disease .
Antidiabetic Applications
Research has indicated that pyrrolopyridine derivatives can play a role in managing diabetes. They have been found to influence blood glucose levels, suggesting potential applications in the treatment of diabetes and related metabolic disorders .
Anti-Inflammatory Properties
The compound’s derivatives have been evaluated for their anti-inflammatory properties. By modulating inflammatory pathways, they could contribute to the treatment of chronic inflammatory diseases .
Analgesic Potential
Studies have explored the analgesic properties of pyrrolopyridine derivatives. These compounds may offer new avenues for pain management, particularly in cases where traditional analgesics are ineffective .
Antimicrobial Activity
The structural motif of pyrrolopyridine is present in compounds with antimicrobial activity. This includes potential treatments for bacterial and viral infections, where the compound’s derivatives could serve as lead structures for new antimicrobial agents .
Chemical Biology and Probe Development
In chemical biology, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be used to develop probes that help in understanding biological processes at the molecular level. These probes can be used to tag or modify biological molecules, aiding in the study of cellular functions and disease mechanisms .
Mechanism of Action
- Fibroblast Growth Factor Receptors (FGFRs) : 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (referred to as “compound 4h” in some studies) targets FGFR1, FGFR2, and FGFR3 .
- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFRs is associated with various cancers, making them attractive targets for cancer therapy.
- Downstream Signaling : Upon binding, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- Resulting Changes : Inhibition of FGFR signaling can impact cancer cell proliferation, migration, and invasion .
- PI3K–Akt Pathway : Compound 4h may also modulate the PI3K–Akt pathway, involved in cell survival and growth .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Future Directions
properties
IUPAC Name |
3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHKXVQDVMENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646756 | |
Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000341-22-9 | |
Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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